

# Spectroscopic Data and Characterization of 2,7-Dibromotriphenylene: A Technical Guide

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## Compound of Interest

Compound Name: 2,7-Dibromotriphenylene

Cat. No.: B088987

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,7-Dibromotriphenylene** (CAS No: 888041-37-0), a key intermediate in the synthesis of advanced organic materials. Due to the limited availability of specific experimental spectra in publicly accessible resources, this guide presents expected spectroscopic characteristics based on the compound's structure, alongside standardized experimental protocols for data acquisition.

Compound Information:

Property	Value	Source(s)
Chemical Formula	C <sub>18</sub> H <sub>10</sub> Br <sub>2</sub>	[1][2]
Molecular Weight	386.08 g/mol	[2]
Appearance	White to light yellow powder/crystal	[3]

## Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,7-Dibromotriphenylene**. These predictions are

based on the chemical structure and typical spectroscopic values for similar aromatic compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.5 - 7.5	Multiplet	10H	Aromatic Protons

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~ 135 - 120	Aromatic CH	Aromatic Carbons
~ 125 - 115	Aromatic C-Br	Bromine-substituted Aromatic Carbons
~ 130 - 125	Aromatic C-C (quaternary)	Quaternary Aromatic Carbons

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium-Strong	Aromatic C=C Stretch
~ 880 - 800	Strong	C-H Out-of-plane Bending
~ 700 - 500	Medium-Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Relative Abundance	Fragment
384, 386, 388	High	[M] <sup>+</sup> (Molecular Ion)
305, 307	Medium	[M-Br] <sup>+</sup>
226	Medium	[M-2Br] <sup>+</sup>
152.5, 153.5	Low	[M-Br] <sup>2+</sup> (doubly charged)
113	Low	[M-2Br] <sup>2+</sup> (doubly charged)

## Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for aromatic compounds like **2,7-Dibromotriphenylene**.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of **2,7-Dibromotriphenylene** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 4.0 s
  - Spectral Width: 20 ppm
- $^{13}\text{C}$  NMR Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).

## 2.2 Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid **2,7-Dibromotriphenylene** powder is placed directly onto the diamond crystal of the ATR accessory.
- Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 8
- Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

## 2.3 Mass Spectrometry (MS)

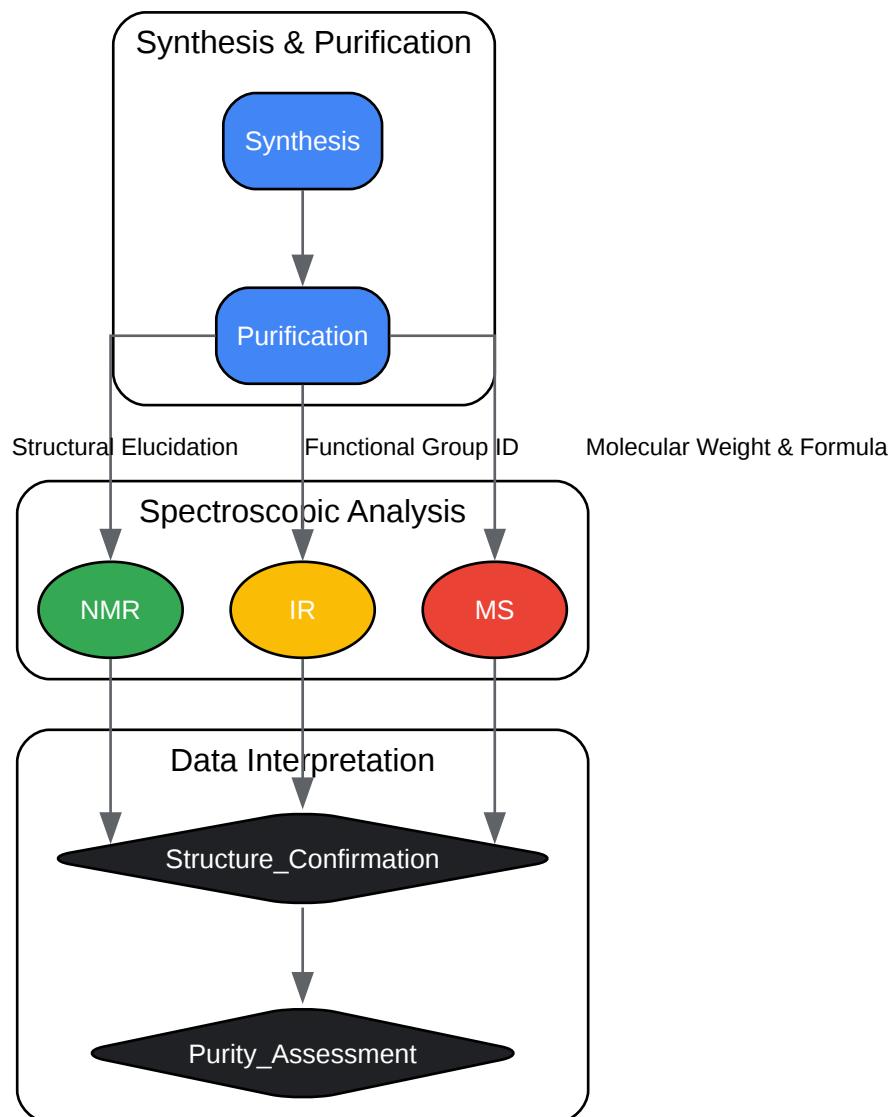
- Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an electron ionization (EI) source.
- Sample Introduction: A direct insertion probe (DIP) is used to introduce the solid sample into the ion source.

- Acquisition:
  - Ionization Mode: Electron Ionization (EI)
  - Electron Energy: 70 eV
  - Source Temperature: 250 °C
  - Mass Range: m/z 50 - 500
- Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

## Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2,7-Dibromotriphenylene**.

## Spectroscopic Characterization of 2,7-Dibromotriphenylene



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2,7-Dibromotriphenylene**.

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